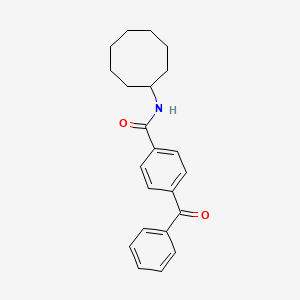![molecular formula C22H24N2O2 B5721733 N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)
N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide is a synthetic compound that belongs to the class of benzamides. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Applications De Recherche Scientifique
N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In addition, it has been found to be a potent inhibitor of histone deacetylase, which makes it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide involves the inhibition of histone deacetylase (HDAC). HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. This process results in the condensation of chromatin, which leads to the repression of gene transcription. By inhibiting HDACs, this compound promotes the acetylation of histones, leading to the activation of gene transcription.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) by targeting the viral integrase enzyme. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its potential applications in various fields, making it a well-established compound. However, it also has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide. One potential direction is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another potential direction is the investigation of the compound's potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, the compound's anti-inflammatory and anti-viral activities could be further explored for the development of novel therapeutics.
Méthodes De Synthèse
The synthesis of N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide involves the reaction between 2-amino-1-cyclohexylideneacetic acid and benzyl isocyanide. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The yield of the synthesis method is reported to be around 50%.
Propriétés
IUPAC Name |
N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21(19-14-8-3-9-15-19)24-20(18-12-6-2-7-13-18)22(26)23-16-17-10-4-1-5-11-17/h1,3-5,8-11,14-15H,2,6-7,12-13,16H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPPTBQQXLZGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5721656.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B5721668.png)
![4-[3-(4-ethyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5721673.png)


![N-allyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5721701.png)
![4-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5721704.png)
![1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5721715.png)
![N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5721725.png)




phosphinic acid](/img/structure/B5721762.png)